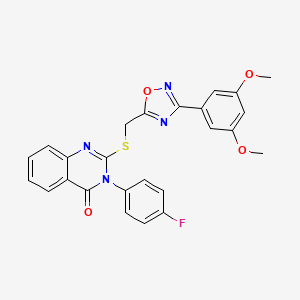

![molecular formula C26H23N5O5 B2758567 N-(2,4-dimethoxybenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031934-52-7](/img/structure/B2758567.png)

N-(2,4-dimethoxybenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

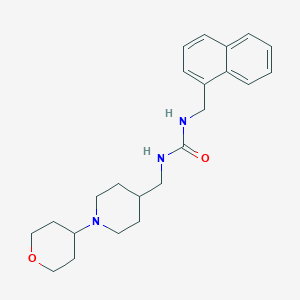

This compound is a complex organic molecule that contains several functional groups, including an amide, a triazole ring, and multiple methoxy groups. It is a derivative of quinazoline, a type of nitrogen-containing heterocycle .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through multi-step organic reactions. For instance, triazoloquinazolines can be synthesized from readily available amidines through intramolecular dehydrogenative N–N bond formation .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is used. The presence of the amide group and the methoxy groups could make it susceptible to reactions such as hydrolysis or substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, its solubility would be influenced by the presence of the polar amide group and the nonpolar methoxy groups .Applications De Recherche Scientifique

Synthesis and Characterization

- Research has been conducted on the synthesis of triazolopyrimidines and triazoloquinazolines, highlighting methods to create these compounds using various chemical reactions. These studies often involve the condensation of different precursors, demonstrating the versatility and potential customization of these molecules for specific applications (Gilava et al., 2020); (El‐Kazak & Ibrahim, 2013).

Biological Activities

- Several studies have focused on evaluating the antimicrobial and antioxidant activities of triazoloquinazolines and related compounds. These compounds have been tested against various microorganisms and have shown promising results, suggesting their potential use as antimicrobial agents (Bektaş et al., 2007); (Özyanik et al., 2012).

Antitumor and FGFR1 Inhibitory Activities

- Research into novel isoindolo[2,1-a][1,2,4]triazino[2,3-c]quinazolines has shown that these substances possess antitumor and FGFR1 (Fibroblast Growth Factor Receptor 1) inhibitory activities. This indicates their potential as therapeutic agents in cancer treatment, with specific emphasis on their ability to inhibit tumor growth and target specific receptors involved in cancer proliferation (Voskoboynik et al., 2016).

Analgesic Activity

- Some derivatives have been explored for their analgesic properties, indicating the potential application of these compounds in pain management. The synthesis and testing of these molecules have led to the identification of compounds with significant analgesic effects, suggesting their use in developing new pain relief medications (Saad et al., 2011).

Fluorescence Interest

- Certain nucleosides of triazolo[5,1-b]- and triazino[3,2-b]quinazolines have been synthesized and found to possess fluorescence properties. This opens up applications in biochemical and medical imaging, where these compounds could be used as fluorescent markers or probes for various biological studies (Break et al., 2013).

Antioxidant and Antibacterial Activities

- Further research has demonstrated the antioxidant and antibacterial activities of benzothiazole-based triazoloquinazoline derivatives. These compounds show promise as both protective agents against oxidative stress and as antibacterial agents, highlighting their potential in pharmaceutical development for treating infections and diseases associated with oxidative damage (Gadhave & Kuchekar, 2020).

Propriétés

IUPAC Name |

N-[(2,4-dimethoxyphenyl)methyl]-3-(4-methoxyphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N5O5/c1-34-18-8-4-15(5-9-18)23-24-28-26(33)20-11-7-16(12-21(20)31(24)30-29-23)25(32)27-14-17-6-10-19(35-2)13-22(17)36-3/h4-13,30H,14H2,1-3H3,(H,27,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMMYJMJFQNIQGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=C(C=C(C=C5)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)cyclopentanecarboxamide](/img/structure/B2758488.png)

![N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2758492.png)

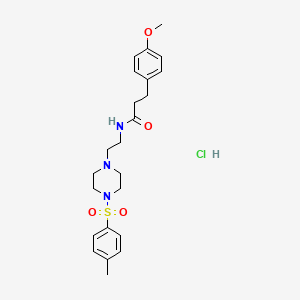

![1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B2758493.png)

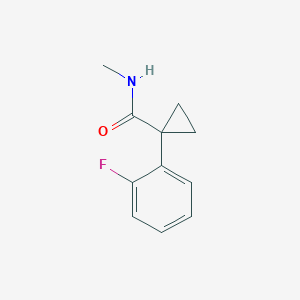

![1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2758494.png)

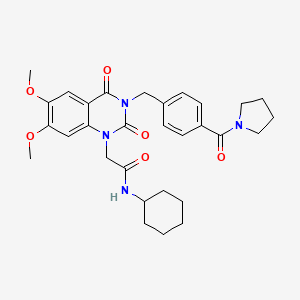

![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2758495.png)

![4-Methoxyphenyl 5-[(4-phenylpiperazino)methyl]-1,3-thiazol-2-yl ether](/img/structure/B2758499.png)

![4-chloro-N-[2-[3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2758501.png)

![[1-(carboxymethyl)-3H-benzimidazol-1-ium-3-yl]acetate](/img/structure/B2758504.png)

![N-[4-(4-chlorophenoxy)phenyl]-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2758506.png)